molecular formula C24H19BrFNO4 B2978384 2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 1699103-23-5

2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B2978384
CAS No.: 1699103-23-5
M. Wt: 484.321
InChI Key: ACHLOVZEXMQSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound characterized by its bromo-fluoro-phenyl group and fluoren-9-ylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 5-bromo-2-fluorophenyl group. This can be achieved through halogenation reactions, where a phenyl ring is subjected to bromination and fluorination processes. The fluoren-9-ylmethoxycarbonylamino group is then introduced through a series of reactions involving carbonylation and amination.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo-fluoro-phenyl group can be oxidized to form corresponding phenolic derivatives.

  • Reduction: Reduction reactions can be used to convert the fluoren-9-ylmethoxycarbonylamino group into simpler amines.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogenation with palladium catalysts or other reducing agents like lithium aluminum hydride.

  • Substitution reactions could employ nucleophiles like sodium azide or various alkyl halides under suitable conditions.

Major Products Formed:

  • Oxidation can yield phenolic compounds.

  • Reduction can produce amines.

  • Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study biological processes involving bromo-fluoro-phenyl groups.

  • Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromo-fluoro-phenyl group can enhance binding affinity and selectivity, while the fluoren-9-ylmethoxycarbonylamino group may provide structural stability and functional versatility.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It could bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

  • 2-(5-Bromo-2-fluorophenyl)propanoic acid

  • 2-(5-Bromo-2-fluorophenyl)propan-2-ol

  • 2-Bromo-5-fluorophenol

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrFNO4/c1-24(22(28)29,20-12-14(25)10-11-21(20)26)27-23(30)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHLOVZEXMQSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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